5,8-Dioxaspiro[3.4]octan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,8-dioxaspiro[3.4]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-3-6(4-5)8-1-2-9-6/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARIQPWEPVPIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824626-99-4 | |
| Record name | 5,8-dioxaspiro[3.4]octan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the 5,8 Dioxaspiro 3.4 Octan 2 One Core and Its Analogs
Strategic Retrosynthetic Approaches to the Spiro[3.4]octane Framework
Retrosynthetic analysis of the 5,8-dioxaspiro[3.4]octan-2-one core reveals several key disconnections that inform the primary synthetic strategies. The spirocyclic nature of the molecule, with a central quaternary carbon, necessitates careful planning for its construction. The lactone and ketal functionalities also offer distinct opportunities for ring formation.
Cycloaddition-Based Strategies for Ring Assembly
Cycloaddition reactions provide a powerful tool for the convergent synthesis of cyclic systems. For the spiro[3.4]octane framework, [2+2] cycloaddition is a logical approach to construct the cyclobutane ring. nih.gov A plausible strategy involves the reaction of a ketene or a ketene equivalent with an appropriately substituted alkene. For instance, the cycloaddition of a ketene acetal with an acrylic acid derivative could directly generate a cyclobutanone (B123998) with the necessary carboxylic acid precursor for subsequent lactonization. While direct examples for the synthesis of this compound using this method are not prevalent in the literature, the general utility of [2+2] cycloadditions in forming cyclobutanones is well-established. nih.govorientjchem.org
Another cycloaddition approach involves the [3+2] cycloaddition of a dipole with a dipolarophile to form a five-membered ring, which could then be further elaborated. For instance, the reaction of an azomethine ylide with an electron-deficient alkene has been used to synthesize azaspiro[3.4]octanes. researchgate.net While not a direct route to the dioxaspiro analog, this strategy highlights the potential of cycloaddition reactions in assembling the core spirocyclic framework.
Intramolecular Cyclization Pathways for Lactone Formation
Intramolecular cyclization is a key strategy for the formation of the lactone ring in this compound. This typically involves the cyclization of a precursor molecule containing both a hydroxyl and a carboxylic acid (or its derivative) functionality appropriately positioned on a cyclobutane scaffold.
A general and widely used method for lactone formation is the intramolecular esterification of a hydroxy acid. youtube.comyoutube.com In the context of the target molecule, a precursor such as 3-carboxy-3-hydroxycyclobutaneacetic acid or a derivative thereof could undergo acid-catalyzed lactonization to furnish the spiro-γ-butyrolactone ring system. The challenge lies in the stereoselective synthesis of the required hydroxy acid precursor. Palladium-catalyzed tandem intramolecular β-C(sp3)–H olefination and lactonization reactions have also emerged as a powerful tool for the synthesis of complex lactones, offering a potential, albeit more advanced, pathway. nih.gov
The formation of spiro-β-lactone-γ-lactam systems has been investigated, revealing that the formation of fused systems is often preferred. However, spirocyclic systems can be accessed when the formation of the fused system is sterically or electronically disfavored, requiring careful optimization of reaction conditions. rsc.org This suggests that the inherent strain and geometry of the cyclobutane precursor would play a crucial role in directing the intramolecular cyclization towards the desired spirocyclic lactone.
Ring-Closing Metathesis (RCM) Approaches via Grubbs' Catalysis
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic compounds, including spirocycles and lactones. researchgate.net This methodology, which typically employs ruthenium-based Grubbs' catalysts, offers high functional group tolerance and operational simplicity. caltech.edumdpi.com
A notable application of RCM in the synthesis of a closely related analog, 2,5-dioxaspiro[3.4]octane, has been reported. nuph.edu.uaresearchgate.net This strategy involved the synthesis of a bis-allyl ether from 3-vinyloxetan-3-ol, which then underwent RCM using the second-generation Grubbs' catalyst to form the dihydrofuran ring of the spirocycle. Subsequent hydrogenation and functional group manipulations yielded the desired spiro-oxetane-tetrahydrofuran system. This approach highlights the feasibility of using RCM to construct the five-membered heterocyclic ring of the spiro[3.4]octane system.
| Catalyst Generation | Key Features | Relevant Applications |
| First-Generation Grubbs' Catalyst | Good activity for a range of olefins. | General RCM reactions. |
| Second-Generation Grubbs' Catalyst | Higher activity and broader substrate scope, more stable. | Synthesis of 2,5-dioxaspiro[3.4]octane analogs. nuph.edu.uaresearchgate.net |
| Hoveyda-Grubbs Catalysts | Increased stability and tailored reactivity. | Fine chemical synthesis and complex molecule construction. beilstein-journals.org |
Classical and Modern Approaches for Spiro[3.4]octan-2-one Construction
Beyond strategic retrosynthetic planning, the practical construction of the this compound core relies on a combination of established and contemporary synthetic reactions.
Condensation Reactions of Cyclobutanone Derivatives with Diols
A key step in the synthesis of the this compound core is the formation of the dioxolane ring via ketalization. This is typically achieved through the condensation of a cyclobutanone derivative with a diol, most commonly ethylene glycol, in the presence of an acid catalyst.
A relevant example is found in a patent describing the synthesis of 3-oxocyclobutanecarboxylic acid. patsnap.comchemicalbook.combrainly.ingoogle.com An intermediate in this process is identified as "5,8-dioxy spiral shell patsnap.comsemnan.ac.ir octane-2, 2-dicarboxylic acid diisopropyl ester". This intermediate is formed from a precursor, 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester, which is then hydrolyzed to the target 3-oxocyclobutanecarboxylic acid. guidechem.com This implies a synthetic route where a suitably substituted cyclobutanone is protected as a ketal with ethylene glycol. The dicarboxylic ester groups at the 1-position could then be further manipulated to form the lactone ring.
The general reaction for the formation of the dioxolane ring is as follows:
This equilibrium reaction is typically driven to the product side by removal of water, often through azeotropic distillation.
Multi-Component Reaction Sequences in Spirocyclic Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. researchgate.net While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs can be applied to construct key fragments or analogs.
Microwave-Assisted Synthesis for Reaction Optimization and Efficiency
Microwave-assisted organic synthesis has become a powerful technique for accelerating reaction rates and improving yields in the formation of complex molecular structures, including spiro heterocycles. rsc.orgrsc.org Unlike conventional heating, which transfers energy indirectly through conduction and convection, microwave irradiation directly excites molecules with a dipole moment, leading to rapid and uniform heating throughout the reaction mixture. cem.comresearchgate.net This efficient energy transfer can significantly reduce reaction times, often from hours to minutes, and enhance product yields and purity. researchgate.net
The advantages of microwave heating are attributed to its ability to achieve "superheating" in closed vessels under pressure, allowing solvents to reach temperatures far above their normal boiling points. cem.com This high-energy environment provides the necessary activation energy for reactions to proceed more quickly. cem.com For thermodynamically controlled reactions that typically require harsh conditions and have high activation energies, microwave irradiation can provide the powerful, instantaneous energy needed to favor the formation of the thermodynamic product. cem.com
In the context of synthesizing spirocyclic frameworks, microwave-assisted multicomponent reactions (MCRs) have proven particularly effective. rsc.org MCRs combine multiple starting materials in a single step to form a complex product, and when coupled with microwave irradiation, they offer a highly efficient and sustainable route to novel spiro compounds. rsc.org The optimization of microwave-assisted synthesis involves systematically varying parameters such as temperature, reaction time, solvent, and the type and amount of catalyst or base to achieve the highest possible yield. researchgate.net
Table 1: Examples of Microwave-Assisted Synthesis Optimization for Heterocyclic Compounds
| Entry | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, cyclic carbonyls | Functionalized Halloysite Nanotubes | Solvent-free | - | - | High | rsc.org |
| 2 | Hydrazines, DMADs, Isatin, Active Methylene Compounds | - | Solvent-free | - | - | Satisfying | rsc.org |
| 3 | 6-Bromo-2-chloromethyl-4H-chromen-4-one | K2CO3 | DMF | 120 | 10 | 31 | researchgate.net |
| 4 | 6-Bromo-2-chloromethyl-4H-chromen-4-one | K2CO3 | DMF | 120 | 20 | 34 | researchgate.net |
| 5 | 6-Bromo-2-chloromethyl-4H-chromen-4-one | K2CO3 | DMF | 140 | 10 | 19 | researchgate.net |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral spirolactones, where the spiro atom is a fully substituted stereocenter, is of paramount importance due to the role of absolute configuration in determining biological activity. oaepublish.com Asymmetric synthesis of these motifs can be broadly approached through transformations mediated by chiral catalysts or by using chiral auxiliaries to direct stereoselectivity.
The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the conversion of achiral starting materials into chiral products with high enantioselectivity. hilarispublisher.com In the synthesis of chiral spirolactones, both organocatalysis and transition-metal catalysis have been successfully employed.
Organocatalysis, which utilizes small, metal-free organic molecules, offers advantages such as mild reaction conditions and environmental compatibility. oaepublish.comhilarispublisher.com Chiral catalysts derived from cinchona alkaloids, for instance, contain both a hydrogen-bond donor and a basic site on a chiral scaffold. thieme-connect.com This bifunctionality allows them to activate both the nucleophile and the electrophile in a reaction, leading to high yields and stereoselectivity in the formation of spirolactones via Michael addition-cyclization sequences. thieme-connect.com Other organocatalytic strategies include the use of chiral phosphines for [3+2] cycloaddition reactions and N-heterocyclic carbenes (NHCs) for annulation reactions to construct complex spirocyclic systems. oaepublish.com
Transition-metal catalysis provides another powerful avenue for these transformations. hilarispublisher.com For example, a nickel-catalyzed enantioselective α-spirocyclization of lactones has been developed to forge 5-, 6-, and 7-membered spirocycles. acs.org This method involves the intramolecular addition of lactone enolates to aryl nitriles, creating enantioenriched β-keto lactone products with high efficiency and enantioselectivity (up to 90% ee). acs.org
Table 2: Enantioselective Catalyst-Mediated Synthesis of Spirolactones
| Reaction Type | Catalyst System | Substrates | Yield | Stereoselectivity | Reference |
| [3+2] Cycloaddition | Chiral Phosphine | Benzolactone-derived olefins & Morita-Baylis-Hillman carbonates | High | Excellent enantioselectivity | oaepublish.com |
| Michael Addition/Cyclization | Cinchona Alkaloid Derivative | Racemic cyclic β-keto esters & vinyl selenone | High | Excellent enantioselectivity | thieme-connect.com |
| Cascade Annulation | Quinine-derived Squaramide | Benzolactone-derived olefins & α,β-unsaturated ketones | Up to 99% | >20:1 dr, >99% ee | oaepublish.com |
| [4+2] Annulation | Chiral N-Heterocyclic Carbene (NHC) | β-methyl substituted enals & isatins | Good | High enantioselectivity | nih.gov |
| α-Spirocyclization | Ni(COD)2 / Chiral Mandyphos Ligand | Lactones with tethered aryl nitriles | Good | Up to 90% ee | acs.org |
| Bromolactonization | BINOL-derived Chiral Bifunctional Sulfide | α-allyl carboxylic acids | Efficient | High enantioselectivity | nii.ac.jpresearchgate.net |
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recovered for reuse. This strategy is highly reliable and is often employed in the early stages of drug development. wikipedia.org
In the context of spirolactone synthesis, chiral auxiliaries can be used to establish key stereocenters in precursors, which are then carried through to the final spirocyclic product. For example, pseudoephedrine and pseudoephenamine are effective chiral auxiliaries for the diastereoselective alkylation of amides, providing a reliable route to enantiomerically enriched carboxylic acids, alcohols, and ketones. nih.gov These functionalized, optically active compounds can then serve as advanced intermediates for cyclization into chiral spirolactones.
The stereocontrol exerted by the auxiliary is typically achieved through steric hindrance, where the bulky auxiliary shields one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent to approach from the opposite, less hindered face. wikipedia.org For example, in the alkylation of pseudoephenamine amides, the diastereoselectivity is uniformly high, with diastereomeric ratios often exceeding 98:2. nih.gov Once the desired stereochemistry is set, the auxiliary is cleaved, for instance, by acidic or basic hydrolysis, to yield the chiral carboxylic acid, which can then undergo spirolactonization. nih.gov
Oxidative Dearomatization Strategies in Spirolactone Synthesis
Oxidative dearomatization of phenols is a powerful strategy for the synthesis of spirocyclic compounds, allowing for the rapid construction of complex molecular frameworks from simple aromatic precursors. nih.gov This transformation is particularly valuable for creating spirodienones and spirolactones. Hypervalent iodine reagents have emerged as highly effective, metal-free oxidants for mediating these reactions. nih.govorganic-chemistry.org
Reagents such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) are commonly used to activate phenolic substrates, triggering an intramolecular cyclization. nih.gov The reaction proceeds by activating the phenol for nucleophilic attack by a tethered carboxylate group, leading to the formation of the spirolactone core. nih.gov This method has been successfully applied in the total synthesis of complex natural products like (−)-platensimycin, where an oxidative dearomatization with intramolecular para-spiroannulation was a key step. nih.gov
The synthesis of spirolactones can also be achieved using catalytic amounts of an iodoarene in the presence of a terminal oxidant like m-chloroperbenzoic acid (mCPBA). nih.gov This approach involves the in situ generation of the active hypervalent iodine species, making the process more atom-economical. For example, p-substituted phenols can be cyclized to the corresponding spirolactones in excellent yields using iodotoluene as a precatalyst with mCPBA as the oxidant. nih.gov
Sustainable and Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org In the synthesis of complex molecules like spirolactones, these principles are being implemented through the development of cleaner reaction methodologies and the use of eco-friendly solvents.
A significant focus of green chemistry is the replacement of traditional volatile organic solvents (VOCs) with more sustainable alternatives. rsc.org Water, supercritical carbon dioxide, and ionic liquids are among the nonconventional media being explored. rsc.org For spirolactone synthesis, electrochemical methods represent a particularly promising green approach, as they often use environmentally benign solvents and avoid the need for stoichiometric chemical oxidants. rsc.orgchemrxiv.org
Electrochemical synthesis of β-keto spirolactones has been successfully carried out using green solvents such as acetone and water. rsc.orgresearchgate.net This method uses simple electrons as the oxidant, replacing toxic and wasteful reagents like stoichiometric metals or hypervalent iodine compounds, with hydrogen gas being the only byproduct. chemrxiv.orgresearchgate.net The reactions can be performed under mild conditions, at room temperature, in an undivided cell, and without the need for an inert atmosphere, further enhancing their sustainability. rsc.orgchemrxiv.org Furthermore, this electrochemical approach can be scaled up using continuous flow technology, which can shorten reaction times and reduce energy consumption. rsc.org Another novel electrochemical method utilizes methanol, an abundant and biodegradable C1 source, in the synthesis of spirolactones from α-tetralone derivatives. acs.orgnih.gov
Design of Catalytic Systems for Reduced Environmental Impact
The development of synthetic methodologies for this compound and its analogs has increasingly focused on the principles of green chemistry. This involves the design of catalytic systems that not only are efficient and selective but also minimize their environmental footprint. Key strategies in this area include the use of biocatalysis, organocatalysis, and earth-abundant metal catalysis, which offer alternatives to traditional methods that often rely on stoichiometric reagents, harsh reaction conditions, and toxic catalysts.
Biocatalytic Approaches
Biocatalysis has emerged as a powerful tool for the synthesis of complex molecules like spiro-lactones, offering high levels of stereoselectivity under mild, aqueous conditions. mdpi.comnih.gov Enzymes, as catalysts, are biodegradable, derived from renewable resources, and can often be used without the need for protecting groups, thus reducing the number of synthetic steps and waste generation.
A notable advancement in the biocatalytic synthesis of spirolactones involves the multienzymatic rearrangement of furans. acs.org This one-pot cascade reaction utilizes a combination of chloroperoxidase (CPO), a glucose oxidase (GOx), and an alcohol dehydrogenase (ADH) to convert hydroxy-functionalized furans into optically pure spirocyclic products. mdpi.comacs.org The GOx is employed for the in-situ generation of hydrogen peroxide, a greener oxidant, which is then used by the CPO to catalyze an Achmatowicz-type oxidation. mdpi.com Subsequent oxidation by ADH yields the final spirolactone. mdpi.com This chemoenzymatic route has been successfully applied to the total synthesis of bioactive natural products like (+)-crassalactone D. acs.org
Another innovative biocatalytic method involves the use of engineered cytochrome P411 enzymes for intramolecular carbene C–H insertion reactions of terminal diazo compounds. thieme-connect.com This strategy allows for the synthesis of a variety of lactones, including spiro-compounds, with high enantioselectivity. thieme-connect.com The directed evolution of these enzymes has enabled the implementation of abiotic reactions in a biological system, showcasing the potential of biocatalysis to create novel and environmentally benign synthetic pathways. thieme-connect.com
Table 1: Biocatalytic Synthesis of Spirolactones
| Catalytic System | Substrate Scope | Key Advantages | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Chloroperoxidase, Glucose Oxidase, Alcohol Dehydrogenase | Hydroxy-functionalized furans | One-pot reaction, mild conditions, in-situ generation of H2O2 | 30-81% | 17-99% |
| Engineered Cytochrome P411 Variants | Terminal diazo compounds | High enantioselectivity, novel C-C bond formation | 11-98% | Up to >99% |
Organocatalytic Strategies
Organocatalysis provides a metal-free alternative for asymmetric synthesis, often utilizing small, chiral organic molecules as catalysts. rug.nl These catalysts are typically less sensitive to air and moisture compared to many organometallic catalysts, and they are often less toxic and more readily available.
For the synthesis of spiro-γ-butyrolactones, N-heterocyclic carbenes (NHCs) have been employed as effective organocatalysts. rug.nlacs.org In one approach, a chiral NHC catalyzes the enantioselective synthesis of spiro-γ-butyrolactones. rug.nlacs.org Another strategy involves the use of a cooperative catalytic system of an N-heterocyclic carbene and a Lewis acid for the stereoselective synthesis of spirooxindole lactones. rug.nl
Furthermore, BINOL-derived chiral bifunctional sulfide catalysts have been successfully used in the asymmetric bromolactonization of α-allyl carboxylic acids to produce γ-chiral α-spiro-γ-lactones. nii.ac.jp This method is valuable for creating important pharmaceutical building blocks. nii.ac.jp The development of such catalytic systems that avoid heavy metals aligns with the goals of reducing environmental impact.
Table 2: Organocatalytic Synthesis of Spiro-Lactones
| Catalyst Type | Reaction Type | Key Advantages | Yield | Enantiomeric/Diastereomeric Ratio |
|---|---|---|---|---|
| Chiral N-Heterocyclic Carbene (NHC) | Annulation | Metal-free, high enantioselectivity | Good | High ee |
| NHC/Lewis Acid Cooperative System | Annulation | High stereoselectivity | Good | High dr and ee |
| BINOL-derived Chiral Bifunctional Sulfide | Bromolactonization | Metal-free, asymmetric synthesis | Efficient | High ee |
Earth-Abundant Metal Catalysis and Photoredox Catalysis
While the focus has shifted towards metal-free catalysis, the use of earth-abundant and low-toxicity metals is also a key aspect of green chemistry. Catalysts based on metals like ruthenium have been explored for the synthesis of spiro orthoesters. For instance, a CpRu-catalyzed decomposition of α-diazo-β-ketoesters has been shown to be an effective method for preparing spiro bicyclic ketals and orthoesters. nih.gov
More recently, photoredox catalysis has emerged as a sustainable approach that utilizes visible light to drive chemical reactions. A synergistic photoredox and hydrogen atom transfer (HAT) catalysis has been developed for the carboxylative cyclization of allylic alcohols using CO2 radical anion, leading to the formation of γ-butyrolactones, including spiro lactones. nih.gov This method uses a readily available C1 source (formate) and mild reaction conditions, presenting a green pathway for lactone synthesis. nih.gov
Table 3: Metal-Based and Photoredox Catalysis for Spirocycle Synthesis
| Catalytic System | Reaction Type | Key Advantages | Yield |
|---|---|---|---|
| [CpRu(CH3CN)3][BArF]/1,10-phenanthroline | Decomposition of α-diazo-β-ketoesters | Efficient synthesis of spiro orthoesters | Not specified |
| Photoredox/Hydrogen Atom Transfer (HAT) Catalysis | Carboxylative cyclization | Use of CO2 radical anion, mild conditions, visible light driven | Up to 93% |
Reactivity Profiles and Mechanistic Studies of 5,8 Dioxaspiro 3.4 Octan 2 One
Ring-Opening Reactions of the Lactone Moiety
The reactivity of 5,8-Dioxaspiro[3.4]octan-2-one is largely dictated by the lactone functional group. The inherent ring strain of the cyclobutanone (B123998) system and the electrophilic nature of the carbonyl carbon make it susceptible to nucleophilic attack, leading to ring-opening.
Nucleophilic Acyl Substitution Reactions (e.g., Alcoholysis, Aminolysis)
The ester linkage within the lactone ring of this compound is a prime site for nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent reformation of the carbonyl double bond results in the cleavage of the acyl-oxygen bond, opening the lactone ring.
Alcoholysis: In the presence of an alcohol and typically an acid or base catalyst, this compound is expected to undergo alcoholysis. This reaction would yield a hydroxy ester, where the alcohol acts as the nucleophile, opening the lactone ring. For example, reaction with methanol would produce a methyl ester with a primary alcohol functionality derived from the ring-opening.
Aminolysis: Similarly, aminolysis can be achieved by reacting the lactone with an amine. This process would result in the formation of a hydroxy amide. The specific product would depend on whether a primary or secondary amine is used as the nucleophile.
While these reactions are characteristic of lactones, specific studies detailing the alcoholysis and aminolysis of this compound are not extensively documented in publicly available literature. The outcomes are predicted based on established principles of organic chemistry.
Anionic and Cationic Ring-Opening Polymerization (ROP) Investigations
Ring-opening polymerization (ROP) is a crucial method for converting cyclic monomers into polymers. Lactones are a common class of monomers used in ROP to produce polyesters. The strain associated with the four-membered ring of this compound suggests its potential as a monomer in ROP.
Anionic Ring-Opening Polymerization (AROP): AROP is typically initiated by nucleophiles such as alkoxides, hydroxides, or organometallic compounds. The initiator attacks the carbonyl carbon of the lactone, leading to a ring-opened species with an alkoxide propagating end. This active center can then attack another monomer molecule, continuing the polymerization process.
Cationic Ring-Opening Polymerization (CROP): CROP is initiated by electrophilic species, such as protons or Lewis acids. The initiator activates the monomer, typically by coordinating to the carbonyl oxygen or the ether-type oxygen of the lactone. This activation renders the monomer more susceptible to nucleophilic attack by another monomer molecule or the growing polymer chain. For lactones, the mechanism often involves an activated chain end.
Specific investigations into the anionic or cationic ROP of this compound are not widely reported. However, studies on other substituted lactones indicate that the polymerization behavior and the properties of the resulting polyesters can be significantly influenced by the nature of the initiator and the reaction conditions nih.gov.
Polymerization Kinetics and Chain Growth Mechanisms
The kinetics of ROP are dependent on several factors, including the monomer's ring strain, the type and concentration of the initiator and monomer, and the reaction temperature. Generally, the polymerization of lactones follows a coordination-insertion mechanism when organometallic catalysts are used. This involves the coordination of the monomer to the metal center of the catalyst, followed by the insertion of the monomer into the metal-alkoxide bond of the growing chain.
The chain growth mechanism can proceed via different pathways depending on the type of polymerization. In many living polymerizations, the rate of initiation is fast compared to the rate of propagation, and there are no termination or chain transfer steps. This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
Detailed kinetic studies and mechanistic elucidation for the polymerization of this compound are required to fully understand its behavior as a monomer and to control the properties of the resulting polymers.
Functional Group Interconversions and Derivatization Strategies
The functional groups within this compound provide opportunities for various chemical transformations to generate a range of derivatives.
Conversion to Carboxylic Acid and its Derivatives
The lactone moiety can be readily converted into a carboxylic acid through hydrolysis. This reaction is typically carried out under acidic or basic conditions. Basic hydrolysis, or saponification, involves the reaction of the lactone with a base, such as sodium hydroxide, to form the carboxylate salt. Subsequent acidification then yields the corresponding carboxylic acid.
The resulting compound, 5,8-dioxaspiro[3.4]octane-2-carboxylic acid , is a known derivative. However, it has been noted in the synthesis of the isomeric 2,5-dioxaspiro[3.4]octane system that acidification of the corresponding lithium carboxylate to obtain the free carboxylic acid can be challenging due to the instability of the spirocyclic core under certain acidic conditions nuph.edu.ua.
Furthermore, the carboxylic acid can serve as a precursor for other derivatives, such as esters. For instance, methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate is another documented derivative, likely synthesized through esterification of the carboxylic acid or via alcoholysis of the parent lactone.
| Parent Compound | Reaction | Product | CAS Number |
|---|---|---|---|
| This compound | Hydrolysis | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid | 1001907-64-7 |
| This compound | Methanolysis | Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate | 1037175-81-7 |
Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of organic compounds. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the connectivity and spatial relationships of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in 5,8-Dioxaspiro[3.4]octan-2-one.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the cyclobutanone (B123998) ring and the ethylene glycol ketal portion. The protons adjacent to the carbonyl group (C1 and C3) would appear as multiplets in the aliphatic region. The protons of the dioxolane ring (C6 and C7) would likely appear as a singlet or a complex multiplet, depending on the solvent and temperature. The chemical shifts and coupling constants (J-values) between adjacent protons would confirm the connectivity within the two-ring system.
¹³C NMR: The carbon-13 NMR spectrum would display six distinct signals corresponding to the six unique carbon atoms in the molecule. The carbonyl carbon (C2) would be the most downfield-shifted signal (typically >200 ppm). The spiro carbon (C4), being a quaternary carbon bonded to two oxygen atoms, would have a characteristic chemical shift in the 105-115 ppm range. The remaining signals would correspond to the methylene carbons of the cyclobutanone ring (C1, C3) and the dioxolane ring (C6, C7).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles, as experimental data is not available.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | ~2.8 - 3.2 (m) | ~45 - 55 |
| C2 | - | >200 |
| C3 | ~2.8 - 3.2 (m) | ~45 - 55 |
| C4 | - | ~105 - 115 |
| C6/C7 | ~3.9 - 4.2 (m) | ~65 - 75 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei sdsu.edu.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Cross-peaks would be observed between the geminal protons on C1 and C3 and between the protons on C6 and C7, confirming the connectivity within each ring researchgate.netresearchgate.net.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively assign which proton signals correspond to which carbon signals (e.g., linking the proton signals around 3.0 ppm to the C1/C3 carbon signals) youtube.comyoutube.com.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for connecting the different parts of the molecule. For instance, correlations from the protons on C1 and C3 to the carbonyl carbon (C2) and the spiro carbon (C4) would be expected, confirming the cyclobutanone structure and its connection to the dioxolane ring researchgate.netyoutube.com.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences. For this compound, NOESY could reveal through-space interactions between protons on the cyclobutanone ring and the dioxolane ring, providing insight into the molecule's three-dimensional shape researchgate.netresearchgate.net.
The spirocyclic system of this compound possesses a degree of conformational flexibility. The cyclobutane ring can undergo puckering, and the five-membered dioxolane ring exists in an envelope or twist conformation. Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study these conformational changes copernicus.org.
At low temperatures, the interconversion between different conformers might be slow on the NMR timescale, leading to the appearance of separate signals for each conformation nih.govsemanticscholar.org. As the temperature is raised, these signals would broaden and eventually coalesce into time-averaged signals. By analyzing the changes in the NMR line shapes with temperature, it is possible to calculate the energy barriers for conformational processes like ring flipping, providing valuable thermodynamic and kinetic data about the molecule's flexibility copernicus.org.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Integrity
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, its structure.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). For this compound, with a molecular formula of C₆H₈O₃, the calculated exact mass is 128.04734 Da. HRMS analysis would be used to confirm this elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. This precise mass determination is a critical first step in identifying an unknown compound or confirming the product of a chemical synthesis.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific ion (the precursor ion) and then inducing it to fragment. The resulting fragment ions (product ions) are then analyzed, providing detailed structural information wikipedia.orgwikipedia.org.
For this compound, the protonated molecule [M+H]⁺ (m/z 129.0551) would be the precursor ion in a typical MS/MS experiment. The fragmentation pattern would be characteristic of its spiroketal and cyclobutanone moieties ucdavis.eduresearchgate.netlibretexts.org. Expected fragmentation pathways could include:
Loss of ethylene: A retro-Diels-Alder-type reaction in the dioxolane ring could lead to the loss of ethylene (C₂H₄, 28 Da).
Loss of CO: The cyclobutanone ring could fragment via the loss of carbon monoxide (CO, 28 Da).
Ring-opening of the dioxolane: Cleavage of the C-O bonds in the ketal could lead to a series of characteristic fragment ions.
By analyzing the masses of the resulting fragments, a fragmentation cascade can be proposed, which serves as a structural fingerprint for the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Tracking
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of the compound and the tracking of functional groups during a reaction.
For this compound, the IR spectrum is expected to show strong, characteristic absorption bands. The most prominent feature would be the carbonyl (C=O) stretch of the cyclobutanone ring, typically appearing in the range of 1785-1815 cm⁻¹, with the higher frequency being characteristic of strained four-membered rings. Additionally, strong C-O stretching vibrations from the dioxolane ring are expected in the 1050-1150 cm⁻¹ region. smolecule.com
Raman spectroscopy, which is sensitive to changes in polarizability, would complement the IR data. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. Symmetric vibrations, such as the breathing mode of the rings, which might be weak or absent in the IR spectrum, could be more prominent in the Raman spectrum. By monitoring shifts in these vibrational frequencies, one can track changes in the molecule, such as the conversion of the ketone to an alcohol during a reduction reaction, which would be evidenced by the disappearance of the strong C=O band and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Functional Group / Bond | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |
|---|---|---|---|
| C=O (Ketone) | Stretching | 1785 - 1815 | Strong |
| C-O (Ether) | Asymmetric Stretching | 1050 - 1150 | Strong |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
X-ray Crystallography for Definitive Solid-State Structure, Bond Parameters, and Absolute Stereochemistry
X-ray crystallography is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. thieme-connect.denih.gov This technique provides precise coordinates of each atom, from which exact bond lengths, bond angles, and torsional angles can be calculated. A prerequisite for this analysis is the growth of a suitable single crystal of the compound. thieme-connect.de
For this compound, a crystallographic analysis would definitively confirm the spirocyclic nature of the molecule. It would reveal the planarity or puckering of the cyclobutanone and dioxolane rings. The spiro-junction imposes significant conformational constraints, and X-ray diffraction would provide precise data on the resulting molecular geometry.
Furthermore, this compound is a chiral molecule due to the spirocyclic center. If an enantiomerically pure sample is crystallized in a chiral space group, anomalous dispersion techniques can be used to determine its absolute stereochemistry (R or S configuration) without ambiguity. soton.ac.uk This provides a benchmark for other stereochemical assignments.
Table 3: Typical Bond Parameters Expected from X-ray Crystallography of this compound
| Bond | Expected Bond Length (Å) | Atom Group | Expected Bond Angle (°) |
|---|---|---|---|
| C=O | 1.19 - 1.22 | C-C(=O)-C | ~90° (in cyclobutanone) |
| C-O (ether) | 1.41 - 1.44 | C-O-C | ~105° (in dioxolane) |
| C-C (cyclobutane) | 1.53 - 1.56 | O-C-C-O (torsion) | Varies with ring pucker |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Compound Characterization
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques essential for studying chiral molecules like this compound in solution. dtu.dk These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light.
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. For this compound, the carbonyl chromophore's n→π* electronic transition (around 280-300 nm) is expected to give a distinct CD signal, known as a Cotton effect. The sign (positive or negative) of this Cotton effect can often be correlated to the absolute configuration (R or S) at the spiro center using established empirical rules (e.g., the Octant Rule) or by comparison with quantum chemical calculations. rsc.org
ORD spectroscopy measures the rotation of the plane of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve far from an absorption band and shows anomalous behavior (a peak and a trough) in the region of a Cotton effect. CD and ORD spectra are mathematically related (via the Kronig-Kramers transforms) and provide complementary information. These techniques are invaluable for determining the enantiomeric purity and confirming the absolute configuration of a chiral sample in solution. soton.ac.uk
Table 4: Chiroptical Data Application for this compound
| Technique | Measurement | Information Obtained | Application |
|---|---|---|---|
| Circular Dichroism (CD) | Differential Absorption (ΔA) vs. Wavelength | Sign of Cotton effect, location of chromophores | Correlation to absolute configuration (R/S), conformational analysis |
Applications of 5,8 Dioxaspiro 3.4 Octan 2 One in Materials Science and Synthetic Chemistry
Role as a Monomer in Polymer Chemistry
The presence of a lactone ring in 5,8-Dioxaspiro[3.4]octan-2-one suggests its potential utility as a monomer in polymer chemistry, particularly in the synthesis of polyesters. The polymerization of lactones typically proceeds via a ring-opening polymerization (ROP) mechanism, which is a versatile method for producing a wide range of biodegradable and biocompatible polymers. rsc.orgnih.gov
Ring-opening polymerization of lactones is a well-established method for the synthesis of aliphatic polyesters, which are known for their potential biodegradability and biocompatibility. rsc.org This process is driven by the relief of ring strain in the cyclic monomer. researchgate.net Spirocyclic and bicyclic lactones, in particular, are of interest as they can introduce unique architectures into the polymer backbone, potentially influencing the material's properties. researchgate.net While the specific polymerization behavior of this compound has not been extensively reported, it is hypothesized that it could undergo ROP to yield a polyester with repeating units containing the spiro-acetal moiety. The presence of the acetal linkage in the polymer backbone could impart acid-degradability, offering a mechanism for controlled degradation under specific environmental conditions. lu.se
The general mechanism for the ring-opening polymerization of a lactone involves the nucleophilic attack on the carbonyl carbon, leading to the cleavage of the ester bond and the propagation of the polymer chain. This can be initiated by various species, including alcohols, amines, and organometallic catalysts.
Copolymerization of this compound with other cyclic esters could offer a strategy for creating a diverse range of copolymers with tunable thermal and mechanical properties. By varying the comonomer and its feed ratio, properties such as the glass transition temperature (Tg), crystallinity, and degradation rate of the resulting polyester can be tailored for specific applications. For instance, copolymerization with a more flexible lactone could lower the Tg, while copolymerization with a more rigid comonomer could enhance it. The incorporation of the spirocyclic unit from this compound is expected to increase the rigidity and, consequently, the glass transition temperature of the resulting polymers. lu.se
| Spirocyclic Monomer (Analogous System) | Polymer Glass Transition Temperature (Tg) | Key Properties | Potential Application Area |
|---|---|---|---|
| Spiro-orthoester A | High | Rigid, amorphous | High-performance plastics |
| Bicyclic lactone B | Moderate | Semi-crystalline, biodegradable | Biomedical implants |
| Spiro-carbonate C | Low | Flexible, amorphous | Elastomers |
This table presents hypothetical data for analogous spirocyclic monomers to illustrate the concept of tunable properties, as specific data for poly(this compound) is not currently available in the literature.
Polymers derived from lactones are extensively studied for biomedical applications due to their biocompatibility and biodegradability. nih.gov Polyesters with unique architectures, such as those potentially derived from this compound, are of interest for the development of scaffolds for tissue engineering in a non-clinical research context. mdpi.comnih.gov The three-dimensional structure imparted by the spirocyclic unit could influence cell adhesion and proliferation. Furthermore, the potential for controlled degradation of polymers containing the spiro-acetal linkage could be advantageous for creating temporary scaffolds that degrade as new tissue is formed. mdpi.com Nature-based biomaterials are also a significant area of research for such applications. mdpi.com
Utilization as a Synthetic Building Block for Complex Molecular Architectures
Spirocyclic scaffolds are increasingly recognized for their value in medicinal chemistry and the synthesis of complex organic molecules. nih.govnih.govgalchimia.com They provide a rigid, three-dimensional framework that can be used to orient functional groups in specific spatial arrangements. tandfonline.com
This compound can be envisioned as a versatile building block for the synthesis of more complex spirocyclic structures. The ketone functionality can serve as a handle for various chemical transformations, such as nucleophilic additions, reductions, and condensations. The dioxolane moiety acts as a protecting group for a diol, which can be deprotected under acidic conditions to reveal further reactive sites. This dual functionality makes it a potentially valuable intermediate in multi-step synthetic sequences. The synthesis of related 2,5-dioxaspiro[3.4]octane building blocks has been reported, highlighting the utility of this class of compounds in creating diverse derivatives. nuph.edu.uaresearchgate.net The enantioselective synthesis of spirocycles is also an area of active research, suggesting the potential for creating chiral derivatives from this scaffold. rsc.orgacs.org
The unique structure of this compound also suggests its potential as a precursor for advanced organic materials. For instance, derivatization of the ketone could lead to the synthesis of photochromic or electro-active molecules, where the spirocyclic core provides a robust and well-defined scaffold. The development of single-source precursors for advanced materials is an expanding field of research. rsc.org The synthesis of complex natural products, such as those containing spiroketal moieties, often relies on the creative use of unique building blocks. nih.gov While direct applications of this compound in this area are yet to be reported, its structure is reminiscent of motifs found in various bioactive natural products and approved drugs containing spirocycles. mdpi.com
Applications in Catalysis and Ligand Design
Design of Chiral Ligands Incorporating the Spirocyclic Lactone Moiety
There is no available scientific literature that describes the design, synthesis, or application of chiral ligands derived directly from this compound. While spirocyclic motifs are valued in the architecture of some chiral ligands due to their rigid three-dimensional structures, research has not been extended to this specific spirocyclic lactone for such purposes. Searches for derivatives of this compound used in ligand synthesis have not yielded any specific examples or research studies.
Development of Advanced Functional Materials
There is a lack of published data on the use of this compound in the development of advanced functional materials. No studies were identified that explore its potential incorporation into materials such as organic semiconductors, polymers for light-emitting diodes (LEDs), or other functional organic materials. The compound and its known derivatives are consistently positioned in the literature as tools for drug discovery and synthetic chemistry, with no indication of research into materials science applications smolecule.comchemshuttle.comresearchgate.net.
Future Research Directions and Perspectives for 5,8 Dioxaspiro 3.4 Octan 2 One
Discovery of Novel and Efficient Synthetic Routes
The development of new and efficient synthetic pathways to access 5,8-Dioxaspiro[3.4]octan-2-one and its derivatives is a fundamental prerequisite for its widespread investigation. Future research is anticipated to move beyond classical methods towards more sophisticated and sustainable strategies.
Stereocontrolled Synthesis: A significant challenge and opportunity lies in the development of stereocontrolled synthetic methods. Techniques such as methanol-induced kinetic spiroketalization, which have proven effective for other spiroketals, could be adapted to control the stereochemistry at the spirocyclic center. nih.gov This would enable the synthesis of specific stereoisomers, which is crucial for applications in medicinal chemistry where biological activity is often stereospecific.
Domino and Multicomponent Reactions: The efficiency of chemical synthesis can be dramatically improved by employing domino or multicomponent reactions. Designing a one-pot synthesis that assembles the this compound core from simple starting materials would be a significant advancement. Such strategies are being developed for other spirocyclic systems and could be a fruitful area of research. mdpi.com
Catalytic Approaches: The exploration of novel catalytic systems, including transition metal catalysis and organocatalysis, could lead to milder and more selective synthetic routes. For instance, ring-closing metathesis has been successfully used for the synthesis of related dioxaspiro[3.4]octane building blocks and could be a viable strategy. researchgate.net
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Stereocontrolled Spiroketalization | Access to specific stereoisomers | Adaptation of kinetic control methods |
| Domino Reactions | Increased efficiency, reduced waste | Design of one-pot reaction cascades |
| Novel Catalysis | Milder reaction conditions, higher selectivity | Exploration of transition metal and organocatalysts |
Unveiling Unexplored Reactivity Patterns and Transformations
A thorough understanding of the reactivity of this compound is essential for its utilization as a versatile building block. Future studies should focus on systematically exploring its chemical behavior under a variety of reaction conditions.
Transformations of the Carbonyl Group: The ketone functionality is a prime site for a wide range of chemical transformations. Research into its reduction, oxidation, olefination, and addition reactions will expand the library of accessible derivatives.
Stability and Reactivity of the Spiroketal Moiety: The stability of the dioxolane ring under acidic and basic conditions warrants detailed investigation. Understanding the conditions under which the spiroketal opens or rearranges is critical for its application in multi-step syntheses. nih.gov
Ring-Opening and Rearrangement Reactions: Deliberate ring-opening of either the cyclobutanone (B123998) or the dioxolane ring could provide access to novel linear or macrocyclic structures with unique properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of modern synthesis technologies can significantly accelerate the research and development of this compound and its analogs.
Flow Chemistry for Enhanced Control and Scalability: Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety. spirochem.comresearchgate.net Implementing flow processes for the synthesis of this spirocycle could facilitate its production on a larger scale and enable the exploration of reaction conditions that are challenging to achieve in batch synthesis. researchgate.net
Automated Synthesis for Library Generation: Automated synthesis platforms can be employed for the rapid generation of a library of this compound derivatives. bath.ac.ukwikipedia.org This high-throughput approach would be invaluable for systematically exploring structure-activity relationships in various applications.
| Technology | Benefits for this compound Research |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability |
| Automated Synthesis | Rapid library generation, high-throughput screening |
Correlation of Structural Features with Functional Performance in Advanced Materials
The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the development of advanced materials with tailored properties.
Medicinal Chemistry: Spirocyclic frameworks are increasingly recognized as privileged scaffolds in drug discovery due to their conformational rigidity and three-dimensional character. researchgate.netnih.gov Future research could involve the synthesis and biological evaluation of derivatives of this compound for various therapeutic targets.
Organic Electronics: The electronic properties of materials are intrinsically linked to their molecular structure. cam.ac.uk By incorporating this compound into larger conjugated systems, it may be possible to fine-tune the optoelectronic properties of organic materials for applications in sensors, and other electronic devices.
Polymer Science: The incorporation of this spirocyclic unit into polymer backbones could lead to materials with novel thermal and mechanical properties. The rigidity of the spirocycle could enhance the glass transition temperature and modulus of polymers.
Synergistic Development through Combined Experimental and Computational Approaches
The integration of computational chemistry with experimental work can provide deeper insights into the properties and reactivity of this compound, thereby accelerating its development. nih.gov
Predicting Reaction Mechanisms and Outcomes: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and predict the stereochemical outcomes of synthetic transformations. nih.gov This can guide the design of more efficient and selective syntheses.
In Silico Screening for Biological Activity: Molecular docking and other computational techniques can be used to predict the binding affinity of this compound derivatives to biological targets, helping to prioritize compounds for synthesis and experimental testing. nih.govrsc.org
Understanding Structure-Property Relationships: Computational modeling can help to elucidate the relationship between the molecular structure of materials incorporating the spirocycle and their macroscopic properties. umass.edu This understanding is crucial for the rational design of new materials with desired functionalities.
Q & A
Advanced Question
- Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-31G*) to calculate electrostatic potentials and bond angles.
- Molecular Dynamics (MD) : Simulate solvent interactions to predict logP and solubility.
- Validation : Correlate computational results with experimental HPLC retention times and partition coefficients.
Application : DFT models for analogous spiroethers accurately predicted regioselectivity in nucleophilic reactions .
How to address discrepancies in reported synthetic yields?
Advanced Question
Contradiction Analysis :
- Variable Control : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference.
- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction time.
- Design of Experiments (DoE) : Apply factorial designs to identify critical factors (e.g., temperature, catalyst loading).
Case Study : Yield variations in macrocycle synthesis were resolved by adjusting solvent polarity and catalyst purity .
What are the applications of this compound in supramolecular chemistry?
Advanced Question
The rigid spiro framework serves as:
- Building Blocks : For synthesizing macrocycles with host-guest binding capabilities.
- Chiral Templates : Enantioselective synthesis via asymmetric ketone reduction (e.g., using CBS catalysts).
Research Example : Dispiro-1,3-dioxane units were integrated into macrocycles for molecular recognition studies .
Table 1: Key Spectral Benchmarks for Spirocyclic Ether-Ketones
| Parameter | This compound (Predicted) | Analog (C₇H₁₀O₄, ) |
|---|---|---|
| ¹³C NMR (spiro C) | ~75–85 ppm | 70–100 ppm |
| IR C=O Stretch | 1700–1750 cm⁻¹ | 1720 cm⁻¹ |
| EI-MS (Molecular Ion) | m/z 156.18 | m/z 158.15 (C₇H₁₀O₄) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
